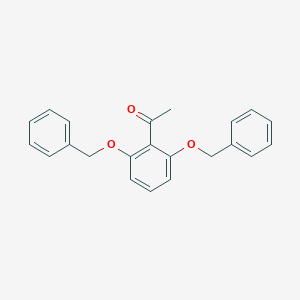

![molecular formula C9H10N4O2S B184932 (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid CAS No. 41266-71-1](/img/structure/B184932.png)

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C9H10N4O2S . It has a molecular weight of 238.27 g/mol .

Synthesis Analysis

A simple and green methodology has been developed for the on water synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo [4,3-a]pyrimidines . Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H10N4O2S/c1-5-3-6 (2)13-8 (10-5)11-12-9 (13)16-4-7 (14)15/h3H,4H2,1-2H3, (H,14,15) . The Canonical SMILES representation is: CC1=CC (=NC2=NN=C (N12)SCC (=O)O)C .Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.27 g/mol . It has an XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors .科学的研究の応用

Antibacterial and Antimicrobial Applications

1,2,3-Triazole and 1,2,4-triazole derivatives have shown potent antibacterial activity against various strains, including Staphylococcus aureus. These compounds act as inhibitors of crucial bacterial enzymes, such as DNA gyrase and topoisomerase IV, showcasing their potential in addressing antibiotic resistance and developing new antibacterial agents (Li & Zhang, 2021).

Chemical Sensing and Optical Applications

Pyrimidine derivatives are highlighted for their use in chemical sensing due to their ability to form coordination and hydrogen bonds. This makes them excellent candidates for developing optical sensors with applications in detecting ions and molecules, suggesting potential for the specified compound in creating novel sensors (Jindal & Kaur, 2021).

Drug Development and Pharmacological Interest

Triazole derivatives are well-studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The versatility of triazole chemistry allows for the development of new drugs with improved efficacy and reduced side effects, indicating potential pharmaceutical applications for the compound (Ferreira et al., 2013).

Antifungal and Antioxidant Properties

The biological features of new 1,2,4-triazole derivatives have been explored, revealing their antimicrobial, antifungal, and antioxidant capabilities. These findings suggest the compound's potential in developing new antifungal agents and antioxidants for use in medicine and agriculture (Ohloblina, 2022).

Eco-friendly Synthetic Processes

Advancements in the synthesis of triazoles using eco-friendly procedures highlight the growing importance of sustainable chemistry. Eco-friendly methods for triazole synthesis, including the use of water as a solvent and renewable catalysts, point towards environmentally sustainable approaches in chemical manufacturing and pharmaceutical synthesis (de Souza et al., 2019).

将来の方向性

The 1,2,4-triazolo [1,5-a]pyrimidine scaffold, to which this compound belongs, has found numerous applications in medicinal chemistry . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

特性

IUPAC Name |

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-12-9(13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGCPCFQTVGRJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)SCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351629 |

Source

|

| Record name | (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41266-71-1 |

Source

|

| Record name | (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)

![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)

![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)